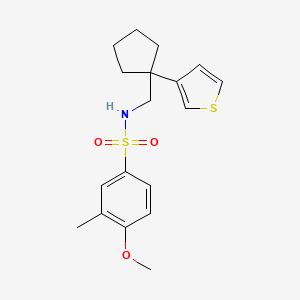![molecular formula C12H17NO B2854379 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 152356-79-1](/img/structure/B2854379.png)
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Descripción general
Descripción
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is a chemical compound with a complex structure that includes a benzocycloheptene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine typically involves multiple steps. One common method starts with the condensation of acetylacetone and phenol, followed by an oxidation reaction to form the benzocycloheptene ring . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one
- 2-methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
Uniqueness
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is unique due to its specific structural features and the resulting chemical properties
Propiedades
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8,11H,2-4,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALLBFRVFFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(C2)N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)

![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2854305.png)
![3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid](/img/structure/B2854306.png)

![N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)prop-2-enamide](/img/structure/B2854312.png)



![3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2854317.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)
